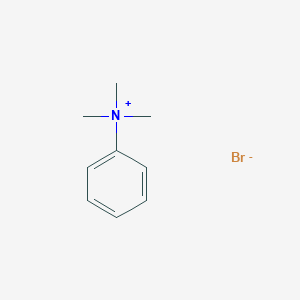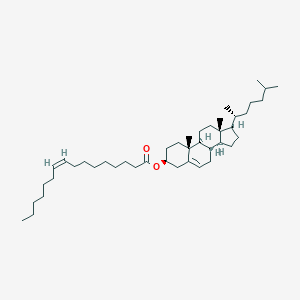
トリメチルフェニルアンモニウムブロミド
説明
Trimethylphenylammonium bromide (TMPBr), also known as trimethylbenzylammonium bromide, is an organic compound used in a variety of laboratory applications. It is a quaternary ammonium salt that is composed of a trimethyl phenyl ring, a nitrogen atom, and a bromide anion. TMPBr is a highly versatile compound and has been used in a variety of scientific research applications, ranging from organic synthesis to biochemical and physiological studies.
科学的研究の応用
環境修復
トリメチルフェニルアンモニウムブロミド: は、環境科学、特に汚染された水源の修復に利用されてきました。 これは、モンモリロナイト粘土を改変して、炭酸塩および硫酸塩を含む溶液からのウラン(U(VI))の除去のための効率的なハイブリッド吸着剤を作成するために使用されます . このアプリケーションは、生態学的および人間の健康の両方のために、水質の安全性と清潔さを確保するために不可欠です。
有機合成
有機化学では、フェニルトリメチルアンモニウムブロミドは臭素化試薬として役立ちます。 これは、α、β-不飽和化合物の二重結合への臭素の1,2-付加に特異的に使用されます . この反応は、医薬品や農薬を含むさまざまな有機化合物の合成において基本的です。
相間移動触媒
この化合物は、化学反応において相間移動触媒としても使用されています . この役割は、反応物を一方の相から反応が起こる別の相に移すことを可能にすることにより、反応速度と収率を高める上で重要です。 これは、多くの工業および実験室の化学プロセスにおける重要な促進剤です。
帯電防止剤
フェニルトリメチルアンモニウムブロミド: は、帯電防止剤として使用されます . このアプリケーションは、静電気による損傷や不要な付着を引き起こす可能性のあるプラスチックや電子部品の製造において特に重要です。
分析化学
分析化学では、極性除草剤の誘導体化に使用され、ガスクロマトグラフィー質量分析(GC-MS)による検出と分析を強化します . このアプリケーションは、農業における除草剤の使用を監視および制御するために不可欠です。
材料科学
この化合物は、有機エレクトロルミネッセンスデバイスのドーパントとして材料科学に応用されています . これらのデバイスの製造に組み込まれることで、性能と寿命が向上し、これは高度なディスプレイ技術の開発にとって重要です。
安全性と取り扱い
研究における直接的な用途ではありませんが、トリメチルフェニルアンモニウムブロミドの安全性と取り扱いについて理解することは、科学的な用途における使用には不可欠です。 これは、皮膚や呼吸器系に影響を与える可能性がある刺激物として分類されているため、注意して取り扱う必要があります .
作用機序
Trimethylphenylammonium bromide, also known as Phenyltrimethylammonium bromide, is a chemical compound with the molecular formula (CH3)3N(Br)C6H5 . This compound is a quaternary ammonium salt, which is a type of ionic compound where the cation part is a quaternary ammonium cation with a positive charge, and the anion part is a bromide ion with a negative charge .
Mode of Action
Trimethylphenylammonium bromide, like other quaternary ammonium compounds, is believed to interact with its targets through ionic interactions. The positively charged quaternary ammonium group can form ionic bonds with negatively charged groups on the target molecules .
Biochemical Pathways
It has been used in the modification of montmorillonite (mmt) clay for the removal of u(vi) from carbonate- and sulfate-containing solutions . This suggests that it may interact with certain biochemical pathways involved in ion exchange or adsorption processes.
Pharmacokinetics
As a quaternary ammonium compound, it is likely to have good solubility in water , which could potentially influence its bioavailability.
Result of Action
Its use in the modification of montmorillonite (mmt) clay for the removal of u(vi) from solutions suggests that it may have adsorptive properties .
Action Environment
The action, efficacy, and stability of Trimethylphenylammonium bromide can be influenced by various environmental factors. For instance, its solubility in water suggests that it may be more effective in aqueous environments . Additionally, it is hygroscopic, meaning it absorbs moisture from the air , which could potentially affect its stability.
Safety and Hazards
Trimethylphenylammonium bromide is considered hazardous. It causes skin irritation, serious eye irritation, and may cause respiratory irritation . It is advised to avoid breathing dust and contact with skin and eyes. Protective clothing, gloves, safety glasses, and dust respirator should be worn when handling this chemical .
Relevant Papers One relevant paper is “Trimethylphenylammonium-modified montmorillonite: efficient hybrid adsorbent for removal of U (VI) from carbonate- and sulfate-containing solutions” published in the International Journal of Environmental Science and Technology . The paper discusses how montmorillonite was modified by Trimethylphenylammonium bromide to enhance its affinity to adsorb uranyl carbonate and sulfate complexes .
特性
IUPAC Name |
trimethyl(phenyl)azanium;bromide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14N.BrH/c1-10(2,3)9-7-5-4-6-8-9;/h4-8H,1-3H3;1H/q+1;/p-1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GNMJFQWRASXXMS-UHFFFAOYSA-M | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[N+](C)(C)C1=CC=CC=C1.[Br-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14BrN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
3426-74-2 (Parent) | |
| Record name | Benzenaminium, N,N,N-trimethyl-, bromide (1:1) | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0016056114 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID60884868 | |
| Record name | Benzenaminium, N,N,N-trimethyl-, bromide (1:1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60884868 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
216.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Off-white hygroscopic crystals; [Alfa Aesar MSDS] | |
| Record name | Phenyltrimethylammonium bromide | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/16582 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
CAS No. |
16056-11-4 | |
| Record name | Phenyltrimethylammonium bromide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=16056-11-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Benzenaminium, N,N,N-trimethyl-, bromide (1:1) | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0016056114 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Benzenaminium, N,N,N-trimethyl-, bromide (1:1) | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Benzenaminium, N,N,N-trimethyl-, bromide (1:1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60884868 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | N,N,N-trimethylanilinium bromide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.036.532 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![3-(2,4-Dioxo-1,3-diazaspiro[4.5]decan-3-yl)propanenitrile](/img/structure/B102258.png)










